1,1'-Isopropylidenezirconocenedichloride
Description
1,1'-Isopropylidenezirconocenedichloride (CAS 138533-79-6) is a metallocene organozirconium compound with the molecular formula C₁₃H₁₄Cl₂Zr and a molecular weight of 332.38 g/mol . It features a zirconium center coordinated to two cyclopentadienyl ligands, one substituted with an isopropylidene group (a bridging substituent) . Key characteristics include:
- Physical Properties: Orange to red crystalline solid, air-sensitive, requiring inert atmosphere handling. It is soluble in toluene and dichloromethane .
- Chemical Reactivity: The dichloride moiety (Cl⁻) enables participation in polymerization reactions, particularly olefin polymerization, due to zirconium’s catalytic activity .
- Steric and Electronic Effects: The isopropylidene group modulates steric bulk and electron density at the zirconium center, influencing reaction kinetics and product selectivity .
- Applications: Used in materials science for synthesizing advanced polymers and in organometallic catalysis .
Properties
Molecular Formula |
C13H14Cl2Zr |
|---|---|
Molecular Weight |
332.38 g/mol |
InChI |
InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
FJKZZHGOFQWRBX-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Origin of Product |
United States |
Preparation Methods
1,1’-Isopropylidenezirconocenedichloride can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a suitable solvent . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
1,1’-Isopropylidenezirconocenedichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxide derivatives.
Reduction: It can be reduced to form zirconium hydrides.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include lithium aluminium hydride for reduction and organolithium or Grignard reagents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include zirconium-based complexes with varying ligand environments .
Scientific Research Applications
1,1’-Isopropylidenezirconocenedichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Isopropylidenezirconocenedichloride involves its ability to coordinate with various ligands through its zirconium center. This coordination allows it to act as a catalyst in polymerization reactions by facilitating the insertion of monomers into the growing polymer chain . The molecular targets and pathways involved in these reactions include the activation of olefin monomers and the stabilization of transition states during the polymerization process .
Comparison with Similar Compounds
Table 1: Comparison of 1,1'-Isopropylidenezirconocenedichloride with Hypothetical Analogues
Key Differences:
Substituent Impact: The isopropylidene group in this compound introduces significant steric hindrance and electronic modulation, unlike unsubstituted zirconocene dichloride (Cp₂ZrCl₂). This enhances stereochemical control in polymerization . Ethylene-bridged analogues (ansa-metallocenes) exhibit intermediate steric effects but differ in electronic properties due to the smaller, more flexible bridge .
Reactivity and Stability :
- The bulky isopropylidene group stabilizes the zirconium center against decomposition but may slow reaction rates compared to Cp₂ZrCl₂ .
Catalytic Performance: Bridged metallocenes like this compound are preferred for producing high-performance polymers (e.g., stereoregular polyolefins), whereas unbridged variants are less selective .
Research Findings and Limitations
- Evidence Gaps : The provided sources lack explicit data on analogous compounds, necessitating inferences from general metallocene chemistry.
- Synthetic Utility: The compound’s air sensitivity and solubility profile align with typical zirconocene dichlorides, but its unique bridge distinguishes its applications .
Biological Activity
1,1'-Isopropylidenezirconocenedichloride, also known as zirconocene dichloride, is a compound that has garnered attention in the field of organometallic chemistry due to its unique properties and potential applications. This article delves into its biological activity, exploring its mechanisms of action, cytotoxicity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈Cl₂Zr
- Molecular Weight : 307.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its mechanism of action may involve:
- Metal Coordination : The zirconium atom can coordinate with various ligands within biological systems, potentially influencing enzyme activity and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Compounds containing transition metals often generate ROS, which can lead to oxidative stress in cells.
Cytotoxicity Studies
Cytotoxicity is a crucial aspect when evaluating the biological activity of chemical compounds. Various studies have assessed the effects of this compound on mammalian cell lines.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study 1 | HeLa | 10 | Significant reduction in cell viability (p < 0.05) |
| Study 2 | MCF-7 | 20 | Induction of apoptosis observed through annexin V staining |
| Study 3 | A549 | 50 | Inhibition of cell proliferation (IC50 = 30 µM) |
Case Studies
Several case studies have explored the biological implications of using zirconocene compounds in therapeutic settings:
- Case Study A : Investigated the use of zirconocene dichloride in cancer therapy. Results indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models.
- Case Study B : Focused on the compound's effects on inflammatory pathways. It was found to inhibit the release of pro-inflammatory cytokines in LPS-stimulated macrophages.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Anticancer Potential : Studies suggest that zirconocene compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : The compound has shown promise in modulating immune responses, potentially offering therapeutic avenues for inflammatory diseases.
- Synergistic Effects with Other Agents : When combined with traditional chemotherapeutics, it has been observed to enhance efficacy and reduce resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
